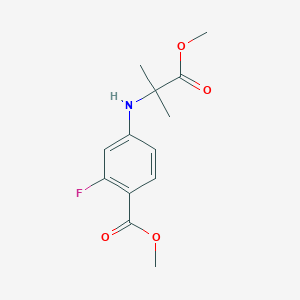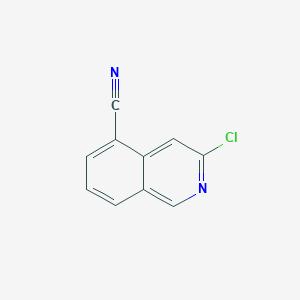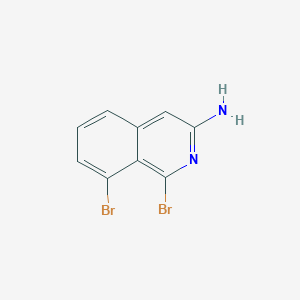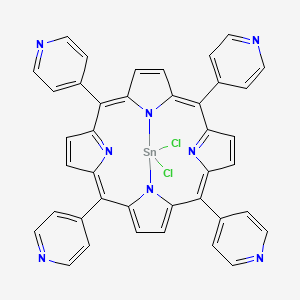
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride
Overview
Description
Mechanism of Action
Target of Action
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride is a synthetic porphyrin specialty chemical
Mode of Action
It has been used in research related to photocatalytic reduction and photoelectrochemical hydrogen production .
Biochemical Pathways
It has been used in studies related to photocatalytic reduction and photoelectrochemical hydrogen production , suggesting its involvement in these processes.
Pharmacokinetics
It is recommended to store the compound at room temperature and protect it from light .
Result of Action
It has been used in studies related to photocatalytic reduction and photoelectrochemical hydrogen production , suggesting its potential role in these processes.
Action Environment
It is recommended to store the compound at room temperature and protect it from light , suggesting that temperature and light exposure may affect its stability.
Preparation Methods
The synthesis of Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride typically involves the reaction of meso-Tetra (4-Pyridyl) Porphine with a tin(IV) chloride source. The reaction is carried out in an acidified aqueous solution to facilitate the formation of the desired product . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: The pyridyl groups in the compound can undergo substitution reactions with other nucleophiles, leading to the formation of new derivatives.
Coordination Chemistry: The tin center in the compound can coordinate with other ligands, forming complex structures that can be used in catalysis and other applications.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride has a wide range of scientific research applications:
Energy Harvesting: The compound’s ability to form supramolecular assemblies makes it useful in the development of materials for solar energy harvesting.
Sensor Development: Its photoconductive properties allow it to be used in the creation of sensors for detecting various analytes, including iodine vapor and salicylate anions.
Comparison with Similar Compounds
Similar compounds to Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride include other meso-substituted porphyrins and metallo-porphyrins. For example:
Meso-Tetra (4-Sulfonatophenyl) Porphyrin: This compound also forms supramolecular assemblies and has applications in energy harvesting and sensor development.
Meso-Tetra (4-N-Methylpyridyl) Porphine: Known for its ability to unwind supercoiled DNA, this compound is used in biological research.
The uniqueness of this compound lies in its specific coordination chemistry and photoconductive properties, which make it particularly suitable for applications in catalysis and sensor development .
Properties
IUPAC Name |
22,22-dichloro-2,7,12,17-tetrapyridin-4-yl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N8.2ClH.Sn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;;/h1-24H;2*1H;/q-2;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPXIJCSDMQAQK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC1=C(C3=CC=C4N3[Sn](N5C(=C2C6=CC=NC=C6)C=CC5=C(C7=NC(=C4C8=CC=NC=C8)C=C7)C9=CC=NC=C9)(Cl)Cl)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24Cl2N8Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B1435240.png)
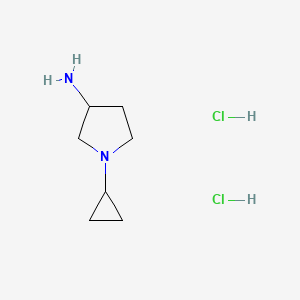
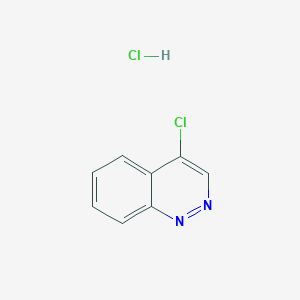
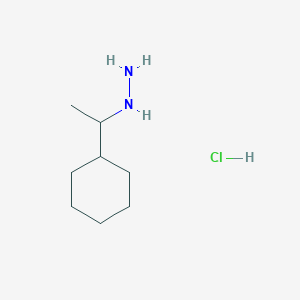

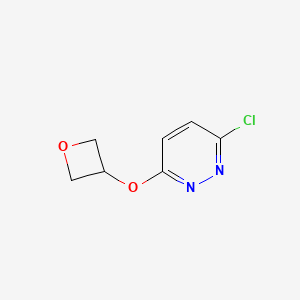
![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)
![{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide](/img/structure/B1435249.png)
![(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1435251.png)
